Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine
Description
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2-N,4-N,2-trimethylpentane-2,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-7(9-4)6-8(2,3)10-5/h7,9-10H,6H2,1-5H3 |
InChI Key |
MPWWFSNPRUYAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)NC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-(methylamino)pentan-2-one with methylamine in the presence of a reducing agent . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .
Scientific Research Applications
Pharmaceutical Applications
Antimalarial Activity
Research has indicated that derivatives of 4-methylaminoquinoline, which include methyl[4-methyl-4-(methylamino)pentan-2-yl]amine, exhibit significant antimalarial properties. A study synthesized a series of these compounds and evaluated their efficacy against Plasmodium falciparum, the parasite responsible for malaria. Compounds with the 4-methylamino substitution showed promising results, with some achieving half-maximal inhibitory concentrations (IC50) below 0.5 μM against both chloroquine-sensitive and resistant strains . This suggests that the compound could be pivotal in developing new antimalarial agents, particularly in combating drug-resistant malaria.
Synthesis of Amino Alcohols
this compound can be synthesized as an amino alcohol, which is crucial for various pharmaceutical applications. The synthesis process involves converting ketoenamines into amino alcohols using specific reagents and conditions, highlighting its versatility in pharmaceutical formulations .
Cosmetic Applications
Formulation Development
In the cosmetic industry, this compound has been explored for its potential use in topical formulations. The compound's properties can enhance the stability and effectiveness of cosmetic products. A study utilized experimental design techniques to optimize formulations containing various raw materials, including those based on amino alcohols like this compound. The results showed significant improvements in sensory and moisturizing properties, indicating that this compound could play a role in developing effective cosmetic products .
Materials Science Applications
Catalysts in Polymerization
this compound has been identified as a potential internal donor in Ziegler-Natta catalysts used for the polymerization of propylene. Its role as a non-phthalate internal donor allows for more environmentally friendly processes in producing plastics and other materials . This application is particularly relevant given the growing demand for sustainable materials in various industries.
Case Study: Antimalarial Compound Development
A recent study synthesized multiple 4-aminoquinoline analogues with varying substitutions at the 4-position, including methyl groups. Among these, compounds featuring this compound demonstrated enhanced biological activity against Plasmodium species. The research highlighted the importance of structural modifications on pharmacological outcomes, paving the way for future drug development strategies targeting malaria .
Case Study: Cosmetic Formulation Optimization
Another investigation focused on developing stable and effective cosmetic formulations using this compound as a key ingredient. The study utilized response surface methodology to assess how different concentrations affected product performance, leading to formulations with improved sensory attributes and moisturizing effects. This case underscores the compound's potential to enhance cosmetic product efficacy while ensuring consumer safety .
Mechanism of Action
The mechanism of action of Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dimethylamylamine (DMAA; 4-methylhexan-2-amine)
- Molecular Structure: DMAA is a six-carbon amine with a methyl branch at position 4, lacking the methylamino group present in the target compound.
- Pharmacokinetics : DMAA is a stimulant with vasoconstrictive properties, historically used in dietary supplements. Its metabolism involves hepatic pathways, with a half-life of ~5–6 hours in humans .
- Key Differences: The target compound’s shorter carbon chain (pentane vs. hexane) and additional methylamino group may alter receptor binding affinity or metabolic stability.
4-Methoxy-4-methylpentan-1-amine Hydrochloride
- Molecular Structure : This compound has a methoxy group at position 4 and a methyl group, with the amine at position 1.
- Synthesis: Prepared via alkylation of a pentanol derivative using KH and methyl iodide, followed by purification (similar to the target compound’s hypothetical synthesis) .
(4-Methylphenyl)methylamine
- Molecular Structure : Features an aromatic 4-methylbenzyl group attached to the pentan-2-ylamine backbone.
- Applications : Aromatic amines often exhibit antimicrobial or catalytic properties, but the target compound’s aliphatic substituents may prioritize different bioactivities .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Synthesis Method | Applications/Toxicity |
|---|---|---|---|---|
| Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine | C₈H₁₉N₂ | 4-methyl, 4-methylamino | Likely reductive amination | Hypothetical: Neurostimulant? |
| 1,3-Dimethylamylamine (DMAA) | C₆H₁₅N | 4-methyl | Alkylation/Reduction | Stimulant; banned in sports |
| 4-Methoxy-4-methylpentan-1-amine hydrochloride | C₇H₁₆ClNO | 4-methoxy, 4-methyl | Alkylation with KH/MeI | Intermediate in drug synthesis |
| (4-Methylphenyl)methylamine | C₁₃H₂₁N | 4-methylbenzyl | Not specified | Antimicrobial potential |
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via reductive amination (as in ) or alkylation (as in ), depending on precursor availability.
- Solubility and Bioavailability : The absence of aromatic or methoxy groups (cf. ) suggests lower polarity than some analogs, possibly limiting aqueous solubility but improving lipid membrane penetration.
Biological Activity
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine, often referred to as a derivative of 4-methylaminopentan-2-one, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a branched aliphatic amine. The synthesis of this compound typically involves the alkylation of 4-methylaminopentan-2-one, leading to the formation of various derivatives that can be evaluated for biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
- Antimalarial Activity : Research indicates that compounds with similar structural features exhibit significant antimalarial properties. For instance, derivatives containing 4-methylamino substitutions have been shown to possess antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .
- Cytotoxicity : The cytotoxic effects of these compounds have also been assessed using various cell lines. Studies show that while some derivatives exhibit potent antimalarial effects, they also present varying levels of cytotoxicity against non-target cells such as monkey kidney VERO cells .
- Antibacterial Properties : Preliminary evaluations suggest that similar compounds may possess antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these activities are critical for understanding their therapeutic potential .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Target Interaction : The interaction with specific biological targets such as heme in the case of antimalarial activity is crucial. The 4-aminoquinoline moiety's ability to bind with heme facilitates the drug's efficacy against malaria parasites .
- Structure-Activity Relationship (SAR) : The modification of side chains significantly impacts the biological activity. For example, modifications at the 4-position can enhance or diminish the compound's effectiveness against target pathogens .
Case Studies and Research Findings
A detailed examination of various studies reveals the following insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
